molecular formula C9H10FNO3 B1424482 Methyl 2-amino-5-fluoro-3-methoxybenzoate CAS No. 1247936-83-9

Methyl 2-amino-5-fluoro-3-methoxybenzoate

Cat. No.: B1424482
CAS No.: 1247936-83-9
M. Wt: 199.18 g/mol
InChI Key: BEWQCUSBIQLPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-5-fluoro-3-methoxybenzoate” is a chemical compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10FNO3/c1-13-7-4-5 (10)3-6 (8 (7)11)9 (12)14-2/h3-4H,11H2,1-2H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Optimization

  • Methyl 2-amino-5-fluoro-3-methoxybenzoate was synthesized through nitrification, esterification, and hydronation of 3-fluorobenzoic acid. Optimal synthesis involved reacting 3-fluorobenzoic acid with mixed acid, then with methanol, achieving an 81% yield. The product's structure was confirmed through various analytical methods (Yin Jian-zhong, 2010).

Radioligand Synthesis for Brain Imaging

  • The compound has been used in the synthesis of radioligands for imaging the GABA receptor in the brain. This involved a series of chemical reactions, including O-methylation and Schiff reactions, to produce a potential radioligand for positron emission tomography (PET) (F. Vos & G. Slegers, 1994).

Intermediate in Pharmaceutical Synthesis

  • It is used as an intermediate in synthesizing various pharmaceutical compounds. For example, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starts from 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation (Wang Yu, 2008).

Development of Antitumor Drugs

  • The compound has been explored in the development of new antitumor drugs. For instance, the synthesis of quinazoline antifolate thymidylate synthase inhibitors involved modifications in the benzoyl ring of the 2-methyl series, showing potential in cancer treatment (P. Marsham et al., 1990).

Use in PET Cancer Imaging Agents

  • Fluorinated 2-arylbenzothiazoles, potent and selective inhibitors against cancer cell lines, have been synthesized using this compound. These agents serve as novel probes for PET imaging in cancers (Min Wang et al., 2006).

Safety and Hazards

The compound has been associated with Hazard Statement H412, which indicates that it is harmful to aquatic life with long-lasting effects . Precautionary statements include P273, which advises avoiding release to the environment, and P501, which suggests disposing of the contents/container in accordance with local regulations .

Properties

IUPAC Name

methyl 2-amino-5-fluoro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWQCUSBIQLPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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